

Application Note: Mass Spectrometry Identification and Quantification of Hydroxy Terbinafine

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Compound of Interest

Compound Name: Hydroxy Terbinafine

CAS No.: 162227-13-6

Cat. No.: B1140568

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Abstract

This application note provides a definitive protocol for the identification and quantification of **Hydroxy Terbinafine** (OH-TBF), a primary metabolite of the antifungal agent Terbinafine. While Terbinafine analysis is routine, the accurate measurement of its hydroxylated metabolites is critical for investigating hepatotoxicity mechanisms (via reactive quinone methide intermediates) and detailed pharmacokinetic (PK) profiling. This guide addresses the specific challenge of separating regioisomers (side-chain vs. ring hydroxylation) using optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Introduction & Scientific Context

Terbinafine is an allylamine antifungal metabolized extensively by the liver, primarily via CYP2C9 and CYP3A4 enzymes. The parent drug undergoes N-demethylation and hydroxylation.

Why Hydroxy Terbinafine Matters

While N-desmethylterbinafine is the major circulating metabolite, **Hydroxy Terbinafine** represents a critical branch point in toxicology.

- Metabolic Clearance: Hydroxylation increases polarity for renal excretion.

- Toxicity Markers: Specific hydroxylation pathways (e.g., on the naphthalene ring) can precede the formation of reactive metabolites implicated in idiosyncratic liver injury.
- Isomeric Complexity: "**Hydroxy Terbinafine**" is not a single entity. The hydroxyl group can attach to:
 - The tert-butyl side chain (preserving the naphthyl moiety).
 - The naphthalene ring (altering the naphthyl moiety).

Differentiation of these isomers via MS/MS fragmentation patterns is the core technical value of this protocol.

Chemical Properties & Mass Spectrometry Logic

To design a robust method, one must understand the analyte's behavior in the gas phase.

- Parent Structure (Terbinafine):

| MW: 291.4 |

- Target Analyte (**Hydroxy Terbinafine**):

| MW: 307.4 |

- Ionization: Positive Electrospray Ionization (ESI+). The tertiary amine is easily protonated.

Fragmentation Mechanics (The "Expert" Insight)

Standard Terbinafine fragmentation yields a dominant product ion at m/z 141.1, corresponding to the naphthylmethyl cation.

For **Hydroxy Terbinafine** (m/z 308.2), the location of the -OH group dictates the fragment:

- Side-Chain Hydroxylation: If the OH is on the tert-butyl group, the naphthalene ring remains intact.
 - Transition:

(High intensity).

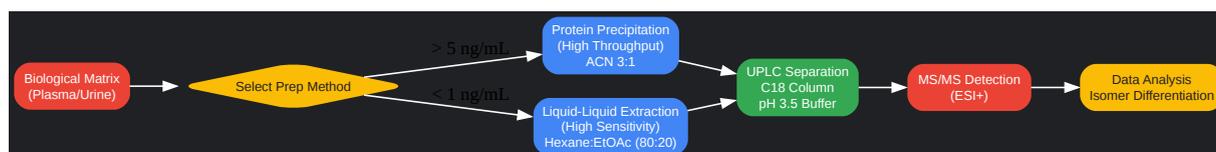
- Ring Hydroxylation: If the OH is on the naphthalene ring, the naphthylmethyl fragment mass shifts by +16 Da.
 - Transition:

(Diagnostic for ring oxidation).

Protocol Directive: You must monitor both transitions to distinguish regioisomers, even if you only quantify the total hydroxy metabolite load.

Experimental Workflow Visualization

The following diagram outlines the decision tree for sample preparation and analysis.



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Caption: Workflow selection based on sensitivity requirements. LLE is recommended for trace analysis.

Detailed Protocols

Protocol A: Sample Preparation

Choose based on sensitivity needs.

Option 1: Liquid-Liquid Extraction (LLE) - Recommended for PK Studies

Rationale: LLE provides cleaner extracts and minimizes matrix effects (ion suppression) from phospholipids, which is critical when monitoring low-abundance metabolites.

- Aliquot 100 μ L of plasma into a glass tube.
- Add 10 μ L Internal Standard (Terbinafine-d7, 100 ng/mL).
- Add 100 μ L 0.1 M NaOH (alkalinizes the sample to ensure the amine is uncharged and extractable).
- Add 2.0 mL Extraction Solvent: n-Hexane : Ethyl Acetate (80:20 v/v).
- Vortex vigorously for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.
- Transfer the organic (upper) layer to a clean tube.
- Evaporate to dryness under nitrogen at 40°C.
- Reconstitute in 100 μ L Mobile Phase A/B (50:50).

Option 2: Protein Precipitation (PPT) - High Throughput

- Aliquot 50 μ L plasma.
- Add 150 μ L Acetonitrile containing IS.
- Vortex 1 min; Centrifuge 10 min at 13,000 rpm.
- Inject supernatant directly (or dilute 1:1 with water to improve peak shape).

Protocol B: LC-MS/MS Instrumentation Parameters

System: Triple Quadrupole MS coupled to UHPLC.

1. Chromatographic Conditions

- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m) or equivalent.
 - Why: High pH stability and excellent peak shape for basic compounds.
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid).
 - Why: Acidic pH ensures the tertiary amine is protonated (

) for MS detection.

- Mobile Phase B: Acetonitrile.[1][2]
- Flow Rate: 0.4 mL/min.
- Injection Vol: 2-5 μ L.

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.0	20	Initial Hold
0.5	20	Load
3.0	90	Elution of TBF & OH-TBF
4.0	90	Wash
4.1	20	Re-equilibration

| 5.5 | 20 | End |

2. Mass Spectrometry Parameters (MRM)

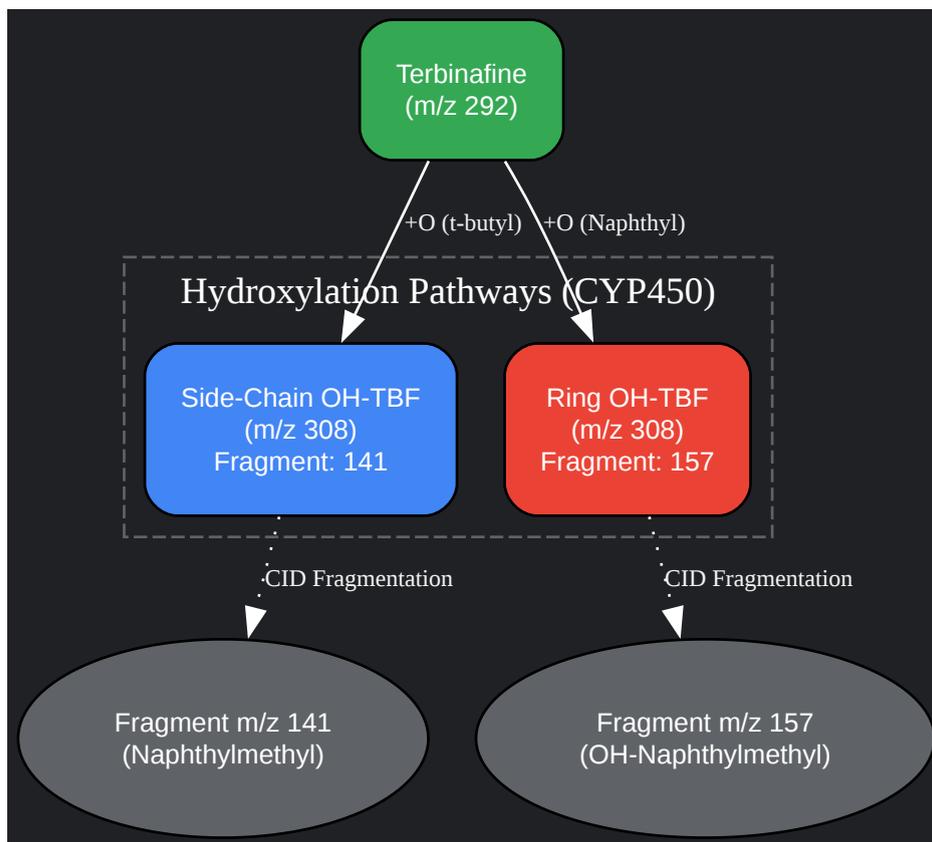
Source: ESI Positive Mode Capillary Voltage: 3.0 kV Desolvation Temp: 500°C

MRM Transitions Table:

Analyte	Precursor (Q1)	Product (Q3)	Collision Energy (eV)	Role
Hydroxy Terbinafine (Side-Chain)	308.2	141.1	25	Quantifier (Isomer A)
Hydroxy Terbinafine (Ring-OH)	308.2	157.1	28	Quantifier (Isomer B)
Hydroxy Terbinafine (Qualifier)	308.2	290.2	18	Loss of H2O
Terbinafine (Parent)	292.2	141.1	22	Reference
Terbinafine-d7 (IS)	299.2	148.1	22	Internal Standard

Metabolic Pathway Map

Understanding the origin of the isomers is crucial for data interpretation.



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Caption: Divergent fragmentation pathways allow discrimination of ring vs. side-chain hydroxylation.

Validation & Troubleshooting

Acceptance Criteria (FDA/EMA Guidelines)

- Linearity:
over range 1.0 – 1000 ng/mL.[1][3]
- Accuracy/Precision: $\pm 15\%$ ($\pm 20\%$ at LLOQ).
- Matrix Effect: IS-normalized Matrix Factor should be between 0.85 and 1.15.

Troubleshooting Guide

- Issue: Peak Tailing.

- Cause: Interaction of the amine with residual silanols on the column.
- Fix: Increase buffer concentration to 10mM or lower pH to 3.0. Ensure the column is "Base Deactivated" (e.g., BEH or CSH technology).
- Issue: Isobaric Interference.
 - Cause: N-oxide metabolites may have similar masses or source fragmentation.
 - Fix: Ensure chromatographic separation.^{[2][3][4][5]} N-oxides usually elute earlier than hydroxylated metabolites on C18.
- Issue: Carryover.
 - Cause: Terbinafine is highly lipophilic ("sticky").^[6]
 - Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid.^[2]

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